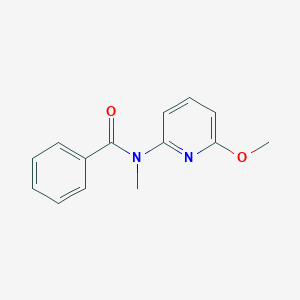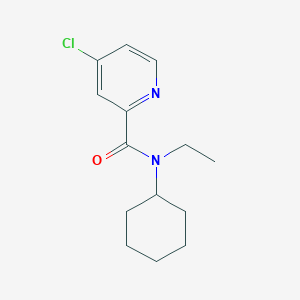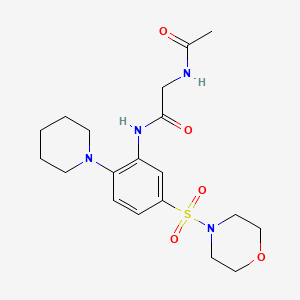
N-(6-methoxypyridin-2-yl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-2-yl)-N-methylbenzamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, particularly in drug discovery and development. The compound has been found to possess several unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-2-yl)-N-methylbenzamide is complex and varies depending on the specific biological target it is interacting with. However, it is generally believed that N-(6-methoxypyridin-2-yl)-N-methylbenzamide works by binding to specific sites on enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been found to exhibit a range of biochemical and physiological effects, depending on the specific biological target it is interacting with. These effects include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways. N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Advantages and Limitations for Lab Experiments
N-(6-methoxypyridin-2-yl)-N-methylbenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its versatility in targeting a range of biological pathways. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Future Directions
There are many potential future directions for research on N-(6-methoxypyridin-2-yl)-N-methylbenzamide, including the development of new drugs based on its chemical structure and properties, as well as further exploration of its mechanisms of action and potential applications in various fields. Some possible future directions for research on N-(6-methoxypyridin-2-yl)-N-methylbenzamide include:
1. Development of new cancer therapies based on N-(6-methoxypyridin-2-yl)-N-methylbenzamide's ability to inhibit enzyme activity and modulate cellular signaling pathways.
2. Exploration of N-(6-methoxypyridin-2-yl)-N-methylbenzamide's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Investigation of N-(6-methoxypyridin-2-yl)-N-methylbenzamide's potential as a tool for studying biological pathways and processes, including the development of new assays and screening methods.
4. Development of new methods for synthesizing and working with N-(6-methoxypyridin-2-yl)-N-methylbenzamide, including the optimization of existing methods and the development of new techniques.
5. Further exploration of the structure-activity relationships of N-(6-methoxypyridin-2-yl)-N-methylbenzamide and related compounds, with the goal of identifying new drug candidates with improved properties and efficacy.
Synthesis Methods
The synthesis of N-(6-methoxypyridin-2-yl)-N-methylbenzamide involves a multi-step process that begins with the reaction of 2-aminopyridine with 4-chlorobenzaldehyde to form an intermediate product. This intermediate is then reacted with methylamine to produce the final product, N-(6-methoxypyridin-2-yl)-N-methylbenzamide. The synthesis of N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been optimized to yield high purity and high yields.
Scientific Research Applications
N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been extensively studied for its potential applications in drug discovery and development. Its unique chemical structure and properties make it a promising candidate for the development of new drugs that target specific biological pathways. N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been found to exhibit activity against a variety of biological targets, including enzymes and receptors, making it a versatile tool for drug discovery.
properties
IUPAC Name |
N-(6-methoxypyridin-2-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-9-6-10-13(15-12)18-2)14(17)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZQACETBKVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)OC)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)






![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)

